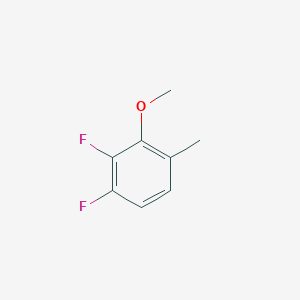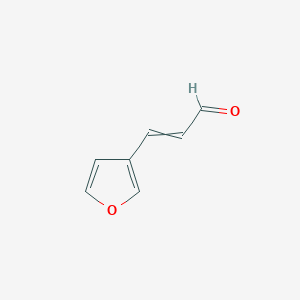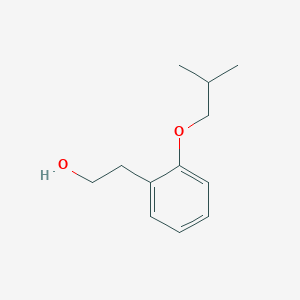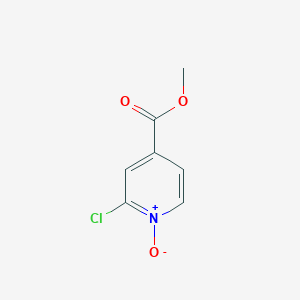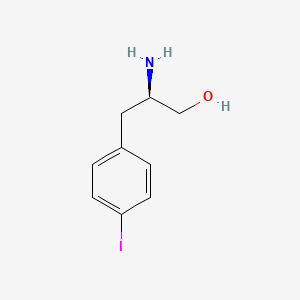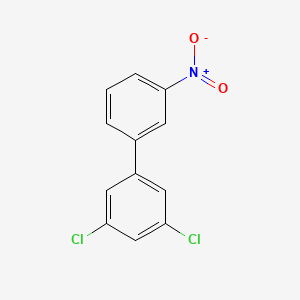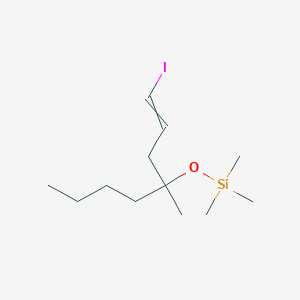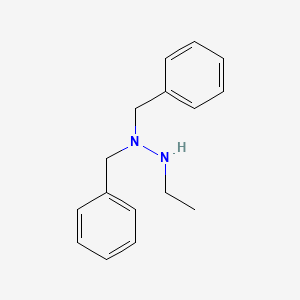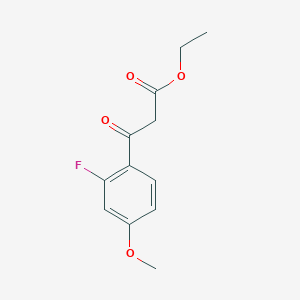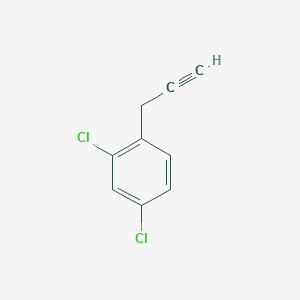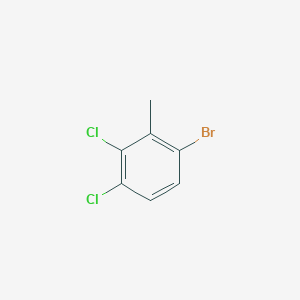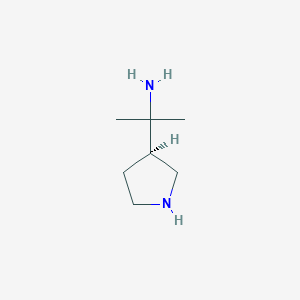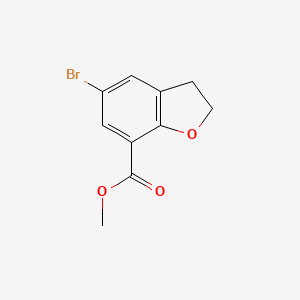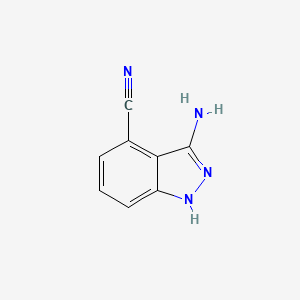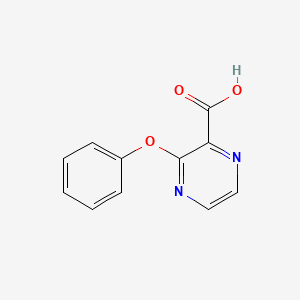
3-Phenoxypyrazine-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Summary of the Application
3-Phenoxypyrazine-2-carboxamide derivatives, which are derived from 3-Phenoxypyrazine-2-carboxylic acid, have been identified as potent TGR5 agonists . TGR5 is a promising target for the treatment of metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Methods of Application or Experimental Procedures
A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated both in vitro and in vivo . The most potent compounds, 18g and 18k, exhibited excellent hTGR5 agonist activity, superior to the reference drug INT-777 .
Results or Outcomes
Compound 18k significantly reduced blood glucose levels in C57 BL/6 mice and stimulated GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice .
2. Antimycobacterial Activity
Summary of the Application
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids, which are more lipophilic derivatives of pyrazinoic acid derived from 3-Phenoxypyrazine-2-carboxylic acid, have shown antimycobacterial activity .
Methods of Application or Experimental Procedures
The compounds were designed and prepared, and their antimycobacterial, antibacterial, and antifungal growth inhibiting activity was investigated .
Results or Outcomes
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) exerted high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC = 1.56 μg·mL −1 (5 μM) . Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) also showed high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC = 3.13 μg·mL −1 .
3. Synthesis of Fluorinated Components
Summary of the Application
Chemists have developed a new method for introducing fluorinated components into molecules . This method is particularly interesting for drug research as the difluoromethyl group often determines the properties of bioactive molecules .
Methods of Application or Experimental Procedures
The chemists applied a strategy of temporary dearomatization . The dearomatized active intermediates react with reagents containing difluoromethyl groups to form the chemically functionalized pyridines .
Results or Outcomes
The method allows for the precise introduction of the difluoromethyl group into pyridines at specific sites . This is promising because the regioselective difluoromethylation of pyridines is considered a challenge in the chemistry field .
4. Detection of Inactivated SARS-CoV-2
Summary of the Application
A DNA aptamer that specifically binds to the inactivated SARS-CoV-2 virus has been evaluated . Aptamers that target inactivated viruses are attractive for sensors due to their improved biosafety .
Methods of Application or Experimental Procedures
The DNA aptamer, named as 6.9, was evaluated for its ability to bind to the inactivated SARS-CoV-2 virus .
Results or Outcomes
The DNA aptamer 6.9 was found to bind to the inactivated SARS-CoV-2 virus with a low dissociation constant (KD = 9.6 nM) .
5. Organic Synthesis
Summary of the Application
Carboxylic acids, such as 3-Phenoxypyrazine-2-carboxylic acid, are versatile organic compounds used in different areas like organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers .
Methods of Application or Experimental Procedures
Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a chemical structure highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Results or Outcomes
The application of carboxylic acids in these areas leads to the modification of the surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
6. Nanotechnology
Summary of the Application
In nanotechnology, the use of carboxylic acids like 3-Phenoxypyrazine-2-carboxylic acid as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Methods of Application or Experimental Procedures
Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Results or Outcomes
The use of carboxylic acids as surface modifiers has improved the dispersion and incorporation of metallic nanoparticles or carbon nanostructures in the field of nanotechnology .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNVBOIOSGJNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



